2-(Benzofuran-5-YL)ethanol
Overview
Description
2-(Benzofuran-5-YL)ethanol is an organic compound that belongs to the class of benzofuran derivativesThe structure of this compound consists of a benzofuran ring attached to an ethanol group at the 5-position, making it a unique and interesting compound for scientific research and industrial applications .
Scientific Research Applications
2-(Benzofuran-5-YL)ethanol has a wide range of scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for synthesizing more complex benzofuran derivatives with potential therapeutic properties . In biology and medicine, benzofuran compounds have shown significant anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties make this compound a valuable compound for developing new drugs and treatments for various diseases . Additionally, in the industry, benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
Target of Action
Benzofuran and its derivatives, which include 2-(benzofuran-5-yl)ethanol, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potent antibacterial activity .
Mode of Action
Benzofuran derivatives have been reported to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This suggests that this compound may interact with its targets in a similar manner, leading to changes in neurotransmitter release.
Biochemical Pathways
Given the reported effects on neurotransmitter release, it is plausible that this compound may influence pathways related to neurotransmission .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown dramatic anticancer activities, with significant cell growth inhibitory effects in different types of cancer cells . This suggests that this compound may have similar effects.
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, suggesting that they may be effective in a variety of environments .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are being studied for their potential as antimicrobial agents and anticancer drugs . The development of promising compounds with target therapy potentials and little side effects is a main goal of medical researchers .
Biochemical Analysis
Biochemical Properties
2-(Benzofuran-5-YL)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit human telomerase enzyme, leading to telomere shortening, arrest of cell growth, and apoptosis . Additionally, this compound may interact with sodium ion channels, affecting the conduction velocity and reducing sinus node autonomy . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis . Additionally, this compound may affect the production of pro-inflammatory cytokines, thereby modulating inflammatory responses . These cellular effects underscore the compound’s potential therapeutic applications in treating various diseases.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzofuran derivatives have been shown to interact with monoamine transporters and 5-HT receptors, influencing neurotransmitter release and receptor activation . Additionally, this compound may inhibit the activity of specific enzymes, such as telomerase, leading to cellular effects like telomere shortening and apoptosis . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Benzofuran derivatives have been found to exhibit stable biological activities over extended periods, making them suitable for long-term studies The degradation of this compound and its metabolites may influence its efficacy and safety in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that benzofuran derivatives can induce dose-related behavioral activation and neurotransmitter release . At higher doses, this compound may exhibit toxic or adverse effects, such as increased locomotion and potential abuse liability . Understanding the dosage effects of this compound is crucial for determining its therapeutic window and ensuring its safe use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzofuran derivatives have been shown to participate in metabolic processes, such as the inhibition of pro-inflammatory cytokine production Additionally, the compound’s metabolism may influence metabolic flux and metabolite levels, affecting its overall biological activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Benzofuran derivatives have been found to exhibit good bioavailability and distribution in various tissues . The compound’s localization and accumulation within specific tissues may influence its therapeutic efficacy and safety. Understanding the transport and distribution of this compound is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Benzofuran derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications The compound’s localization within subcellular structures can influence its interactions with biomolecules and its overall biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzofuran-5-YL)ethanol can be achieved through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, the cyclization of aryl acetylenes using transition-metal catalysis has been employed to synthesize benzofuran derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored to enhance the efficiency and reduce the reaction time for producing benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzofuran-5-YL)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under specific conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield benzofuran-5-carboxylic acid derivatives, while reduction reactions can produce benzofuran-5-ylmethanol derivatives .
Comparison with Similar Compounds
2-(Benzofuran-5-YL)ethanol can be compared with other similar benzofuran derivatives, such as benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone and 3-methanone-6-substituted-benzofuran derivatives . These compounds share the benzofuran core structure but differ in their substituents and functional groups, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
2-(1-benzofuran-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMMVORZGKYTQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000548-28-6 | |
Record name | 2-(1-benzofuran-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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